molecular formula C18H22N4O2 B14583601 1-{1-[(1H-Indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one CAS No. 61220-41-5

1-{1-[(1H-Indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one

Cat. No.: B14583601
CAS No.: 61220-41-5
M. Wt: 326.4 g/mol
InChI Key: XHLQVZFCFRYDMN-UHFFFAOYSA-N
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Description

1-{1-[(1H-Indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one is a complex organic compound that features an indole moiety, a piperidine ring, and an imidazolidinone structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The indole ring is a common structural motif in many natural products and pharmaceuticals, contributing to the compound’s biological activity.

Preparation Methods

The synthesis of 1-{1-[(1H-Indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the esterification of 2-(1H-indol-3-yl)acetic acid with ethanol in the presence of sulfuric acid to form ethyl 2-(1H-indol-3-yl)acetate. This intermediate is then reacted with hydrazine hydrate to yield 2-(1H-indol-3-yl)acetohydrazide . The subsequent steps involve the formation of the piperidine and imidazolidinone rings through cyclization reactions under specific conditions .

Chemical Reactions Analysis

1-{1-[(1H-Indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring typically yields diketone derivatives, while reduction of the imidazolidinone ring produces amines.

Mechanism of Action

The mechanism of action of 1-{1-[(1H-Indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The piperidine ring can enhance the compound’s binding affinity and selectivity for certain targets, while the imidazolidinone structure may contribute to its stability and bioavailability .

Comparison with Similar Compounds

Similar compounds to 1-{1-[(1H-Indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one include other indole derivatives and piperidine-containing molecules. Some examples are:

The uniqueness of this compound lies in its combination of these three distinct structural motifs, which contribute to its diverse chemical reactivity and potential biological activity.

Properties

CAS No.

61220-41-5

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

1-[1-[2-(1H-indol-3-yl)acetyl]piperidin-4-yl]imidazolidin-2-one

InChI

InChI=1S/C18H22N4O2/c23-17(11-13-12-20-16-4-2-1-3-15(13)16)21-8-5-14(6-9-21)22-10-7-19-18(22)24/h1-4,12,14,20H,5-11H2,(H,19,24)

InChI Key

XHLQVZFCFRYDMN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCNC2=O)C(=O)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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